molecular formula C16H16N2O B2507476 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1266750-01-9

4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2507476
CAS No.: 1266750-01-9
M. Wt: 252.317
InChI Key: BTZUCMUVGTUJLG-UHFFFAOYSA-N
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Description

4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of 2,3-Dihydro-2-Alkyl-3-(Substituted Amino)-1H-Isoindol-1-Ones

    The synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selectively alkylating 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones. These compounds were derived from 2-cyanobenzaldehyde and reacted with alkyl halides in a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).

  • Structural Study of Derivatives

    A structural study was conducted on six derivatives of 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine). These derivatives were synthesized from reactions of 4-aminoantipyrine with various aldehyde-, ketone-, and ester-containing molecules. The study focused on hydrogen-bonding motifs compared to the original 4-aminoantipyrine (Mnguni & Lemmerer, 2015).

Analytical Applications

  • Capillary Electrophoresis with Laser Fluorescence Detection: 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde was used as a reagent for ultrasensitive determination of primary amines. This method involved reacting amino acids and peptides with the reagent to form fluorescent isoindole derivatives, which were then separated by high-performance capillary electrophoresis and detected via laser-induced fluorescence signals (Liu, Hsieh, Wiesler, & Novotny, 1991).

Biological Applications

  • Anticancer Activity of Derivatives

    Compounds synthesized using 4-aminoantipyrine as a key intermediate were evaluated for their anticancer properties against a human tumor breast cancer cell line (MCF7). Several compounds exhibited significant activity, highlighting the potential of these derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

  • Physicochemical Investigation as Chemosensor

    A derivative (HDDP) was synthesized and its physicochemical properties were studied. The compound showed high selectivity and sensitivity as a fluorescent chemosensor for Al3+ ions, indicating its potential application in chemical sensing (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).

Properties

IUPAC Name

4-amino-2-(2-phenylethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15-8-4-7-13-14(15)11-18(16(13)19)10-9-12-5-2-1-3-6-12/h1-8H,9-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZUCMUVGTUJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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